molecular formula C9H7Cl3O2 B1527470 Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate CAS No. 1249312-21-7

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate

Cat. No. B1527470
CAS RN: 1249312-21-7
M. Wt: 253.5 g/mol
InChI Key: NKNAHSMAOKVDDU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is a chemical compound with the CAS Number: 1249312-21-7 . It has a molecular weight of 253.51 .


Molecular Structure Analysis

The InChI code for Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is 1S/C9H7Cl3O2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Optimization

  • Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, closely related to the compound , has been synthesized through a specific reaction process, highlighting the methodological advancements in synthesizing chlorophenyl derivatives (Wang Guo-hua, 2008).

Electrophilic and Nucleophilic Applications

  • The use of alpha-nitro ketone intermediates, similar in structure to methyl 2-chloro-2-(2,3-dichlorophenyl)acetate, demonstrates their versatility as both electrophiles and nucleophiles in synthesizing compounds for probing Drosophila nicotinic receptors (Nanjing Zhang, M. Tomizawa, J. Casida, 2004).

Environmental Remediation

  • In studies of environmental remediation, compounds structurally related to methyl 2-chloro-2-(2,3-dichlorophenyl)acetate, like 2,4-dichlorophenoxyacetic acid, have been shown to undergo rapid degradation facilitated by acetate under specific conditions, which can offer insights into pollution mitigation strategies (Zhi-man Yang, Xiaohui Xu, Meng Dai, Lin Wang, Xiaoshuang Shi, R. Guo, 2017).

Herbicide and Plant Growth Regulation

Microbial Interactions and Biodegradation

Safety And Hazards

The safety data sheet (MSDS) for Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate can be found at the provided link . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNAHSMAOKVDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
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